molecular formula C8H12ClN3O B13311455 4-(Butan-2-yloxy)-6-chloropyrimidin-5-amine

4-(Butan-2-yloxy)-6-chloropyrimidin-5-amine

Cat. No.: B13311455
M. Wt: 201.65 g/mol
InChI Key: ROIWRDKFWSQRTF-UHFFFAOYSA-N
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Description

4-(Butan-2-yloxy)-6-chloropyrimidin-5-amine is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Butan-2-yloxy)-6-chloropyrimidin-5-amine typically involves the reaction of 6-chloropyrimidin-5-amine with butan-2-ol in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion. Common catalysts used in this reaction include acids or bases that facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and concentration of reactants ensures consistent quality and high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Butan-2-yloxy)-6-chloropyrimidin-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

4-(Butan-2-yloxy)-6-chloropyrimidin-5-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals due to its reactivity and versatility.

Mechanism of Action

The mechanism of action of 4-(Butan-2-yloxy)-6-chloropyrimidin-5-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-quinolones: These compounds share some structural similarities and are known for their biological activities.

    Pyrimidinamine derivatives: These compounds, like 4-(Butan-2-yloxy)-6-chloropyrimidin-5-amine, are used in various applications due to their chemical properties.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H12ClN3O

Molecular Weight

201.65 g/mol

IUPAC Name

4-butan-2-yloxy-6-chloropyrimidin-5-amine

InChI

InChI=1S/C8H12ClN3O/c1-3-5(2)13-8-6(10)7(9)11-4-12-8/h4-5H,3,10H2,1-2H3

InChI Key

ROIWRDKFWSQRTF-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC1=C(C(=NC=N1)Cl)N

Origin of Product

United States

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